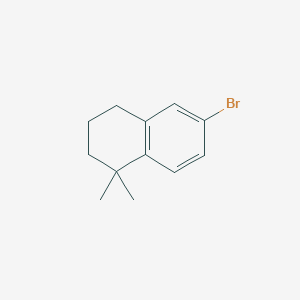
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselectivity in Bromination : A study by Pankratov et al. (2004) discusses the regioselectivity of bromination in compounds related to 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, showing its application in the synthesis of thiabiscyclanones, which could have implications for stabilizing agents in cholera sera storage (Pankratov et al., 2004).
Synthesis of Cadalene : Adachi and Tanaka (1973) utilized a related compound in the synthesis of Cadalene from bromobenzene, highlighting its role in the formation of complex organic structures (Adachi & Tanaka, 1973).
Reductive Debromination : Nishiyama et al. (2005) developed a method for the reductive debromination of 1,2-bis(bromomethyl)arenes, resulting in compounds including 1,2,3,4-tetrahydronaphthalenes, demonstrating its potential in chemical synthesis (Nishiyama et al., 2005).
Synthesis of Optically Active Compounds : Akhtar et al. (1979) explored the synthesis of chiral oxirans naphthalene 1,2-oxide and anthracene 1,2-oxide, starting with derivatives of 1,2,3,4-tetrahydronaphthalene, indicating its importance in the creation of optically active compounds (Akhtar et al., 1979).
Selective Syntheses of Substituted Compounds : Parlow (1993) reported the selective derivatization of 6-alkyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalenes, demonstrating its utility in producing variously substituted compounds with potential applications in synthetic chemistry (Parlow, 1993).
Intermediate in Medicinal Chemistry : Xiu-jie (2010) detailed the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, an intermediate in producing bexarotene, demonstrating the compound's role in the development of pharmaceuticals (Xiu-jie, 2010).
properties
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-12(2)7-3-4-9-8-10(13)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTVUANDUIMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


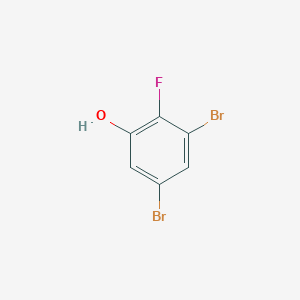

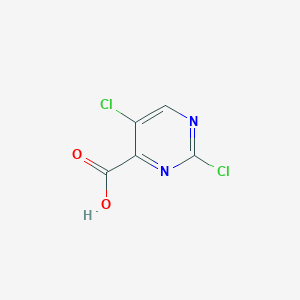
![6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B7965246.png)
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B7965251.png)
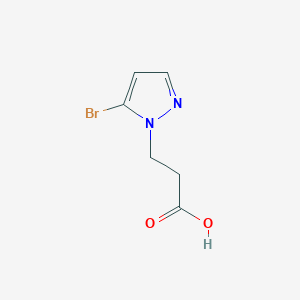

![8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B7965273.png)
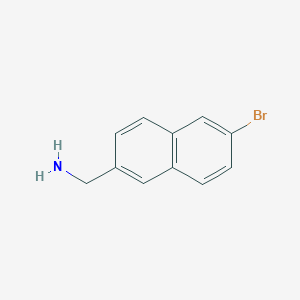
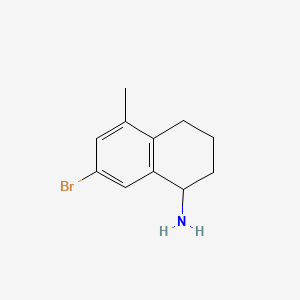
![6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester](/img/structure/B7965296.png)
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7965298.png)

![6-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B7965309.png)